2-Azaspiro[4.5]decan-8-ylmethanethiol
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Overview
Description
2-Azaspiro[4.5]decan-8-ylmethanethiol is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of a broader class of spiro derivatives known for their inherent rigidity and three-dimensional structural properties. These characteristics make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanethiol typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-8-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst (e.g., Raney nickel) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
2-Azaspiro[4.5]decan-8-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spiro derivatives.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2-Azaspiro[4.5]decan-8-ylmethanethiol stands out due to its specific thiol functional group, which imparts unique reactivity and potential biological activity. This compound’s distinct structure and properties make it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-ylmethanethiol |
InChI |
InChI=1S/C10H19NS/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2 |
InChI Key |
QMPWWOUDTUTBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCNC2 |
Origin of Product |
United States |
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